molecular formula C9H7ClF3NO2 B1401525 Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate CAS No. 1196154-43-4

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate

Cat. No. B1401525
Key on ui cas rn: 1196154-43-4
M. Wt: 253.6 g/mol
InChI Key: GNYKPDXWDIAZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09193733B2

Procedure details

Sodium tetrahydroborate (74 mg, 2.0 mmol) was added to a solution of ethyl 2-chloro-6-(trifluoromethyl)isonicotinate (0.50 g, 2.0 mmol, Anichem) in ethanol (17 mL) at 0° C. The mixture was stirred at 0° C. for one hour, then was allowed to warm to room temperature and stir for 2 hours. The mixture was recooled in an ice bath and was quenched by the dropwise addition of 4.0 mL 1N HCl. The pH was then adjusted to 7 by the addition of saturated sodium bicarbonate solution. The reaction was further diluted with water, and then was extracted with EtOAc. The extract was washed with brine, dried over sodium sulfate, filtered and concentrated. Flash chromatography on silica gel, eluting with a gradient from 0-40% EtOAc in Hexanes afforded product as an oil (0.33 g, 79%). 1H NMR (300 MHz, CDCl3) δ 7.61 (s, 1H), 7.56 (s, 1H), 4.84 (d, J=5.2 Hz, 2H), 2.20 (t, J=5.6 Hz, 1H); LCMS (M+H)+: 212.1.
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[N:14]=1)[C:7](OCC)=[O:8]>C(O)C>[Cl:3][C:4]1[CH:5]=[C:6]([CH2:7][OH:8])[CH:12]=[C:13]([C:15]([F:16])([F:17])[F:18])[N:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
74 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OCC)C=C(N1)C(F)(F)F
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was recooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was quenched by the dropwise addition of 4.0 mL 1N HCl
ADDITION
Type
ADDITION
Details
The pH was then adjusted to 7 by the addition of saturated sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
The reaction was further diluted with water
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Flash chromatography on silica gel, eluting with a gradient from 0-40% EtOAc in Hexanes afforded product as an oil (0.33 g, 79%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC(=CC(=C1)CO)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.